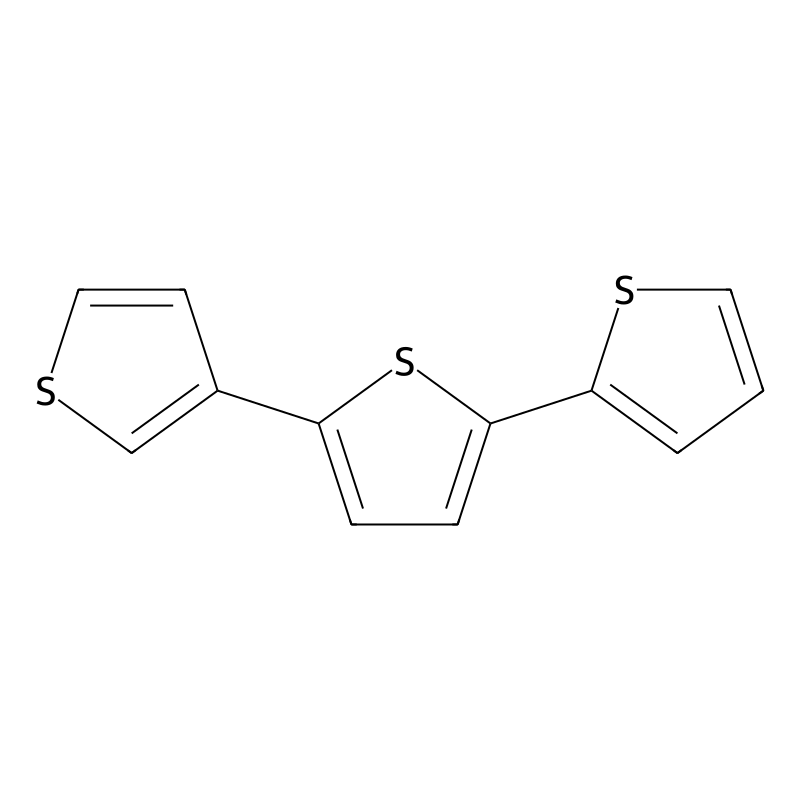2-thiophen-2-yl-5-thiophen-3-ylthiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-thiophen-2-yl-5-thiophen-3-ylthiophene is a complex organic compound characterized by its unique structure consisting of multiple thiophene rings. This compound is part of the thiophene family, known for their aromatic properties and potential applications in organic electronics, sensors, and pharmaceuticals. The specific arrangement of the thiophene units contributes to its electronic properties, making it a subject of interest in material science and medicinal chemistry.
The mechanism of action of 2,2':5',3''-Terthiophene is highly dependent on the context of its application. However, its conjugated structure plays a crucial role. The delocalized electrons can absorb light efficiently, making it a potential candidate for light-harvesting applications in solar cells []. Additionally, the electronic properties can be tuned by functionalization, allowing for manipulation of its conductivity and potential use in organic field-effect transistors (OFETs) [].
Organic Semiconductor Building Block:
2,2':5',3''-Terthiophene is a type of organic molecule called a terthiophene, which consists of three interconnected thiophene rings. Thiophenes are five-membered aromatic rings containing a sulfur atom. 2,2':5',3''-Terthiophene, specifically, is an oligomer, meaning it is a small molecule formed by linking several smaller identical units.
This specific terthiophene has been studied extensively as a building block for the synthesis of polythiophenes. Polythiophenes are conducting polymers, meaning they can conduct electricity. Their electrical properties can be tuned by modifying their structure, making them valuable materials for various applications, including organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) [].
Investigation of Optoelectronic Properties:
The optoelectronic properties of 2,2':5',3''-Terthiophene, which encompass both its optical and electrical characteristics, have been a major focus of research. Studies have investigated its absorption, emission, and charge transport properties.
- Absorption: Researchers have explored the wavelength range of light that 2,2':5',3''-Terthiophene absorbs []. This information is crucial for understanding its potential applications in light-harvesting materials like solar cells.
- Emission: Studies have examined the wavelength of light emitted by 2,2':5',3''-Terthiophene when it is excited by light or electricity. This is relevant for applications in OLEDs [].
- Charge Transport: The efficiency with which 2,2':5',3''-Terthiophene can transport electrical charge is an essential property for its use in organic electronic devices like OFETs [].
Modification and Functionalization:
Research efforts have also focused on modifying the structure of 2,2':5',3''-Terthiophene to tailor its properties for specific applications. This can involve introducing various functional groups to the molecule, which can influence its solubility, processibility, and ultimately, its performance in devices.
These modifications aim to achieve:
- Enhanced light absorption: This can be crucial for improving the efficiency of solar cells.
- Tuned emission color: This is desirable for OLED applications.
- Improved charge transport: This is essential for efficient operation of organic electronic devices.
- Oxidation: 2-thiophen-2-yl-5-thiophen-3-ylthiophene can be oxidized to form different oxidized derivatives, which may exhibit altered electronic properties.
- Reduction: Reduction reactions can yield various reduced forms, potentially affecting the compound's reactivity and stability.
- Substitution: Substitution reactions, particularly halogenation, are common for modifying the compound's properties. These modifications can enhance its applicability in different fields .
Research indicates that thiophene derivatives, including 2-thiophen-2-yl-5-thiophen-3-ylthiophene, exhibit significant biological activity. They have been shown to interact with various enzymes and proteins:
- Anti-inflammatory Properties: The compound can inhibit enzymes like cyclooxygenase and lipoxygenase, leading to reduced production of pro-inflammatory mediators.
- Antioxidant Activity: It may enhance the expression of genes involved in detoxifying reactive oxygen species, contributing to its antioxidant capabilities .
Several methods are employed for synthesizing 2-thiophen-2-yl-5-thiophen-3-ylthiophene:
- Palladium-Catalyzed Cross-Coupling: This method involves coupling thiophene derivatives using palladium catalysts, allowing for efficient formation of the compound.
- Stille or Suzuki Coupling Reactions: These industrially scalable methods facilitate the synthesis of the compound in larger quantities, essential for its practical applications.
- One-Pot Reactions: Recent advancements propose one-pot synthetic strategies that simplify the process while maintaining high yields .
The unique properties of 2-thiophen-2-yl-5-thiophen-3-ylthiophene make it suitable for various applications:
- Organic Electronics: Its electronic properties allow for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors: The compound's sensitivity to environmental changes makes it ideal for sensor applications.
- Pharmaceuticals: Its biological activity suggests potential roles in drug development, particularly anti-inflammatory and antioxidant agents .
Interaction studies reveal that 2-thiophen-2-yl-5-thiophen-3-ylthiophene can bind to key biomolecules, modulating their activity:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase and lipoxygenase activities.
- Protein Binding: It interacts with serum albumin, affecting drug transport and distribution within biological systems .
Several compounds share structural similarities with 2-thiophen-2-yl-5-thiophen-3-ylthiophene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Thiophenylbenzothiazole | Contains a benzothiazole moiety | Exhibits potent antimicrobial activity |
| 5-Aryl-N-(pyrazin-2-yl)thiophene | Substituted with pyrazine | Demonstrates enhanced electronic properties |
| 1,7-Di(thiophen-2-yl)heptane | Contains two thiophene units | Known for its antioxidant properties |
| 2-(Thiophen-2-yl)[1,3]thiazolo | Incorporates thiazole ring | Displays unique reactivity patterns |
The distinct arrangement of thiophene units in 2-thiophen-2-yil-5-thiophen-3-yilthiophene sets it apart from these similar compounds, contributing to its unique electronic and biological properties.








